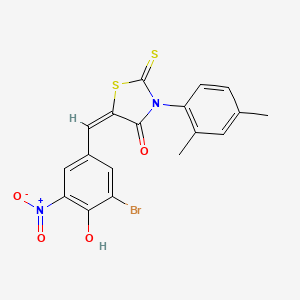![molecular formula C18H21NO6 B5163674 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid](/img/structure/B5163674.png)
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid is a complex organic compound that belongs to the class of chromene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid with appropriate amines. The carboxylic acid group is activated using reagents like N,N’-carbonyldiimidazole (CDI) to facilitate the reaction . The reaction is carried out under mild conditions, often in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) with lithium chloride (LiCl) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methyl-2-oxochromen-7-yl)oxyacetic acid
- 7-Carboxymethoxy-4-methylchromen-2-one
- 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Uniqueness
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid is unique due to its specific structural features, such as the combination of chromene and amide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-4-5-14(18(22)23)19-17(21)11(3)24-12-6-7-13-10(2)8-16(20)25-15(13)9-12/h6-9,11,14H,4-5H2,1-3H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZOCTGZIOGBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B5163596.png)
![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)
![2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide](/img/structure/B5163601.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5163623.png)
![2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5163631.png)
![N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-phenylsulfanylethyl)benzamide](/img/structure/B5163642.png)
![1-[5-Hydroxy-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one](/img/structure/B5163650.png)
![2-chloro-N-{4-[5-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5163658.png)
![3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5163681.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
![N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)
